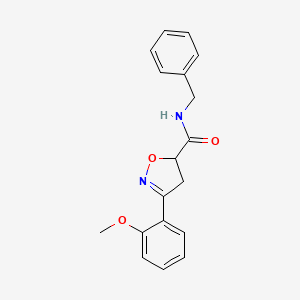![molecular formula C24H22N4O2S B4615349 2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)
2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves condensation reactions of amino-triazoles with various ketones or active methylene compounds. A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized using a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, showcasing a method that might be relevant for synthesizing the compound (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine derivatives has been characterized using X-ray single crystal diffraction and various spectroscopic techniques, including 1H NMR, 13C, and IR spectroscopy. Geometrical parameters and spectral data are often compared with DFT geometry optimization and molecular orbital calculations to analyze the molecular structure (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of triazolo[1,5-a]pyrimidine derivatives involves cyclocondensation with hydroxylamine or hydrazine, leading to the formation of new heterocyclic compounds with different substituents. These reactions demonstrate the versatility of triazolo[1,5-a]pyrimidine derivatives in synthesizing a variety of heterocyclic structures (Desenko et al., 1998).
Physical Properties Analysis
The physical properties of triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, can be inferred from X-ray diffraction and spectroscopic data. These properties are crucial for determining the suitability of these compounds for various applications, including their potential as pharmaceutical agents.
Chemical Properties Analysis
Triazolo[1,5-a]pyrimidine derivatives exhibit a range of chemical properties, including antibacterial activity. The antibacterial activity against Gram-positive and Gram-negative bacteria indicates the potential biomedical applications of these compounds (Lahmidi et al., 2019).
Scientific Research Applications
Synthesis and Structural Characterization
Rearrangement and Synthesis Techniques : Research has been conducted on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, demonstrating synthetic pathways that could be relevant for derivatives of the specified compound. The reduction process involves NaBH4 in the presence of V2O5 at room temperature, highlighting a method for preparing similar structured compounds (Lashmanova et al., 2019).
Cyclocondensation Reactions : The cyclocondensation of certain triazolopyrimidine derivatives with hydroxylamine and hydrazine has been explored, resulting in novel structures that provide insight into potential synthetic routes for related compounds. This research could inform the synthesis of derivatives of the chemical , offering pathways to explore its applications in scientific research (Desenko et al., 1998).
Potential Applications
Antimicrobial Activities : Studies on thieno and furopyrimidine derivatives have identified antimicrobial activities, suggesting that compounds with similar structural features could possess useful biological properties. This research supports the exploration of thienotriazolopyrimidines for their potential antimicrobial efficacy, which could extend to the compound (Hossain & Bhuiyan, 2009).
Adenosine Cyclic 3',5'-Monophosphate Phosphodiesterase Inhibition : Derivatives of triazolopyrimidines have been investigated for their potential as cardiovascular agents through the inhibition of cAMP phosphodiesterase. This research highlights the therapeutic potential of structurally similar compounds in cardiovascular diseases, which could be relevant for further exploration of the specified chemical compound (Novinson et al., 1982).
properties
IUPAC Name |
4-[3-[(4-ethoxyphenoxy)methyl]phenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-4-29-19-8-10-20(11-9-19)30-13-17-6-5-7-18(12-17)22-26-23-21-15(2)16(3)31-24(21)25-14-28(23)27-22/h5-12,14H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVDIGQSMBSTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)
![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615306.png)
![N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4615312.png)
![ethyl 4-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4615313.png)
![methyl {[5-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetate](/img/structure/B4615320.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4615327.png)


![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)
![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)